molecular formula C11H7F3N2O2 B15148963 3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid

3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid

Cat. No.: B15148963
M. Wt: 256.18 g/mol
InChI Key: QMGFXUYCFYXWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic acid

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-8(15-16-9)6-2-1-3-7(4-6)10(17)18/h1-5H,(H,15,16)(H,17,18)

InChI Key

QMGFXUYCFYXWDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NNC(=C2)C(F)(F)F

Origin of Product

United States

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